molecular formula C7H4F4IN B15293054 3-Amino-5-fluoro-4-iodobenzotrifluoride

3-Amino-5-fluoro-4-iodobenzotrifluoride

Cat. No.: B15293054
M. Wt: 305.01 g/mol
InChI Key: CYMJXLZPBIBSRT-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-iodobenzotrifluoride is an organic compound with the molecular formula C7H4F3IN It is a derivative of benzotrifluoride, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-4-iodobenzotrifluoride typically involves the introduction of fluorine, iodine, and amino groups onto a benzotrifluoride scaffold. One common method starts with iodobenzene as the starting material. The fluorine and amino groups are introduced through fluorination and amination reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process often requires stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure the desired product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-iodobenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Amino-5-fluoro-4-iodobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-iodobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in hydrophobic interactions, and the iodo group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-iodobenzotrifluoride: Similar structure but lacks the fluoro group.

    4-Iodobenzotrifluoride: Lacks both the amino and fluoro groups.

    3-Fluoro-4-iodobenzotrifluoride: Lacks the amino group.

Uniqueness

3-Amino-5-fluoro-4-iodobenzotrifluoride is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4F4IN

Molecular Weight

305.01 g/mol

IUPAC Name

3-fluoro-2-iodo-5-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F4IN/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2H,13H2

InChI Key

CYMJXLZPBIBSRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)C(F)(F)F

Origin of Product

United States

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